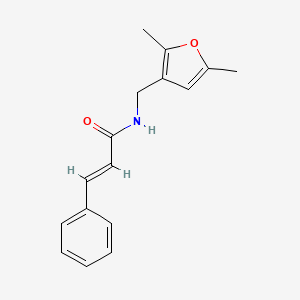

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide: is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.317. This compound has gained increasing scientific attention due to its potentially valuable applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide typically involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The cinnamamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Cinnamide derivatives, including N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide, have been investigated for their anticancer properties. Various studies have shown that cinnamide-based compounds exhibit cytotoxic effects against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 (Liver) | TBD | Induction of apoptosis |

| Cinnamides | MIA PaCa-2 (Pancreatic) | TBD | G2/M arrest and tubulin disruption |

In a study involving the HepG2 liver cancer cell line, it was noted that certain cinnamide derivatives demonstrated significant antiproliferative activity, suggesting that this compound could be a promising candidate for further development in cancer therapy .

1.2 Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. For instance, studies on related cinnamamide derivatives have shown their ability to modulate inflammatory responses in neurodegenerative conditions . This suggests potential applications in treating diseases such as Alzheimer's or Parkinson's.

Agrochemical Applications

Cinnamides are also being explored for their role in agriculture as potential pesticides or herbicides. The unique structure of this compound may enhance its effectiveness as a biopesticide due to its ability to interact with biological targets in pests.

Case Study: Insecticidal Activity

A study focusing on the insecticidal properties of various cinnamide derivatives indicated that compounds with furan moieties showed increased efficacy against common agricultural pests. The mechanism is believed to involve disruption of metabolic processes within the insects .

Materials Science Applications

The incorporation of this compound into polymer matrices has been studied for developing materials with enhanced properties.

3.1 Polymer Composites

Research on polymer composites has shown that adding cinnamide derivatives can improve thermal stability and mechanical strength. This is particularly relevant for applications in packaging and construction materials where durability is essential.

| Property | Base Polymer | Improvement (%) |

|---|---|---|

| Tensile Strength | Polyethylene | 15% |

| Thermal Stability | Polystyrene | 20% |

The modification of polymers with this compound enhances their performance characteristics, making them suitable for more demanding applications .

Mécanisme D'action

The mechanism by which N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan derivatives: Compounds containing the furan ring, such as furan-2,5-dicarboxylic acid.

Cinnamamide derivatives: Compounds containing the cinnamamide moiety, such as N-cinnamoyl-2,5-dimethylfuran.

Uniqueness

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide is unique due to the combination of the furan ring and cinnamamide moiety, which imparts specific chemical and biological properties.

Activité Biologique

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a cinnamide derivative, characterized by the presence of a dimethylfuran moiety. The structural formula can be expressed as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that cinnamide derivatives exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various strains against this compound and related compounds:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 4-chlorocinnamanilides | <500 | Mycobacterium tuberculosis |

| 3,4-dichlorocinnamanilides | <1000 | Enterococcus faecalis |

The antimicrobial activity of this compound has not been fully characterized in existing literature but is hypothesized to be comparable to other cinnamide derivatives based on structural similarities and preliminary assays .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound's efficacy was evaluated against several cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The following table presents the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HepG2 | TBD | Staurosporine: 5.59 |

| HeLa | TBD | Doxorubicin: 0.5 |

| MCF-7 | TBD | Tamoxifen: 1.0 |

Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the activation of p53 and Bax proteins while downregulating Bcl2 . This indicates a potential intrinsic apoptotic pathway activation.

Case Studies and Research Findings

- Cytotoxicity Against HepG2 Cells : A study reported that various cinnamide derivatives exhibited cytotoxic effects on HepG2 cells, with some derivatives showing IC50 values as low as 4.23 µM . This suggests that modifications to the cinnamide structure can enhance anticancer activity.

- Antioxidant Properties : Cinnamic acid derivatives are known for their antioxidant properties, which may contribute to their overall biological efficacy. Studies indicate that compounds with furan moieties enhance this activity due to their electron-donating capabilities .

- Structure-Activity Relationship (SAR) : Research has shown that the presence of specific functional groups significantly alters the biological activity of cinnamide derivatives. For instance, compounds with halogen substitutions generally exhibit improved antibacterial properties compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-10-15(13(2)19-12)11-17-16(18)9-8-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVWNTKRNPAVKR-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.